![molecular formula C14H10BrN5O3S B280462 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE](/img/structure/B280462.png)
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a combination of pyrazole, thiazole, and benzamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the bromo and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the thiazole ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones.
Coupling of the pyrazole and thiazole rings: This step might involve nucleophilic substitution or other coupling reactions.
Formation of the benzamide moiety: This can be achieved through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction reactions could convert the nitro group to an amine.
Substitution: The bromo group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Products might include nitroso or nitro derivatives.
Reduction: Products might include amino derivatives.
Substitution: Products would depend on the nucleophile used, potentially forming new C-N or C-S bonds.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
The compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Applications could include its use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-ylmethyl)-N-(1,3-thiazol-2-yl)benzamide
- 3-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
The presence of the bromo and nitro groups in 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE might confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H10BrN5O3S |
|---|---|
Molecular Weight |
408.23 g/mol |
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H10BrN5O3S/c15-11-8-19(18-12(11)20(22)23)7-9-2-1-3-10(6-9)13(21)17-14-16-4-5-24-14/h1-6,8H,7H2,(H,16,17,21) |
InChI Key |
VTEARIZHPAKHCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)NC3=NC=CS3 |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


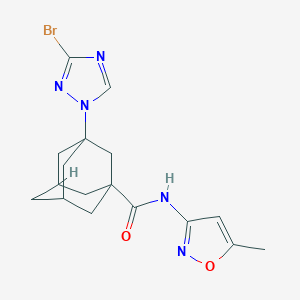
![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)
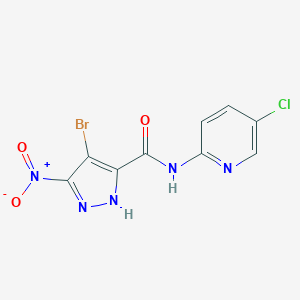
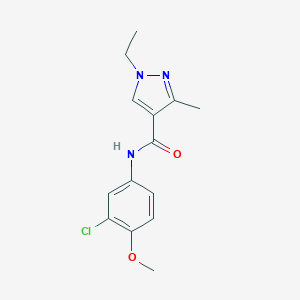
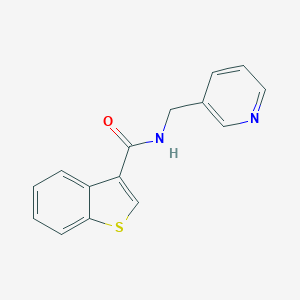
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)
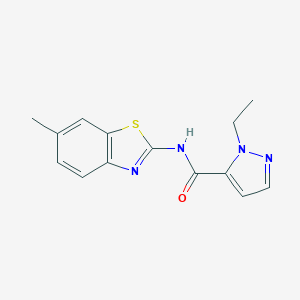
![N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B280393.png)
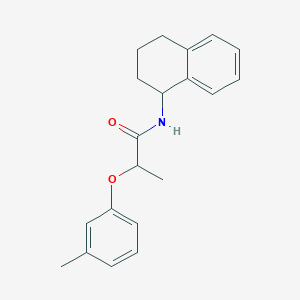
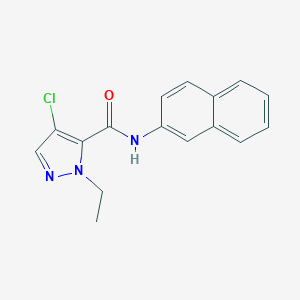
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)
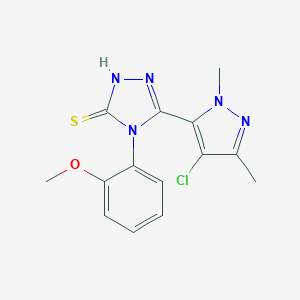
![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
